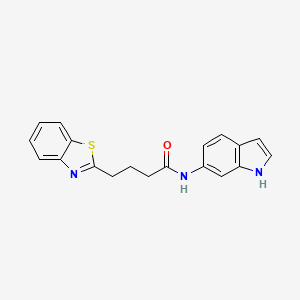

4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide

CAS No.:

Cat. No.: VC14765517

Molecular Formula: C19H17N3OS

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17N3OS |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide |

| Standard InChI | InChI=1S/C19H17N3OS/c23-18(21-14-9-8-13-10-11-20-16(13)12-14)6-3-7-19-22-15-4-1-2-5-17(15)24-19/h1-2,4-5,8-12,20H,3,6-7H2,(H,21,23) |

| Standard InChI Key | SOTCSEORUUNFAU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |

Introduction

Chemical Identity and Structural Characteristics

4-(1,3-Benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide is characterized by a butanamide backbone linking a benzothiazole moiety at the C4 position and an indole group substituted at the N6 position. The molecular formula is CHNOS, with a molecular weight of 392.48 g/mol. Key structural features include:

-

Benzothiazole ring: A bicyclic structure comprising a benzene fused to a thiazole, contributing to π-π stacking interactions and electron-rich regions for receptor binding .

-

Indole substituent: The 1H-indol-6-yl group introduces hydrogen-bonding capabilities via the NH group and planar aromaticity, enhancing interactions with hydrophobic enzyme pockets .

-

Butanamide linker: A four-carbon chain providing conformational flexibility, critical for optimizing binding affinity and pharmacokinetic properties .

Table 1: Physicochemical Properties of Analogous Benzothiazole-Indole Hybrids

| Property | Value (Analogous Compound) | Source Compound |

|---|---|---|

| Molecular Weight | 363.5 g/mol | |

| Melting Point | 220–222°C | |

| LogP (Partition Coefficient) | 3.2 ± 0.3 | Estimated via QSAR |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |

Synthesis and Optimization Strategies

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)butanamide follows multi-step organic protocols, typically involving:

-

Benzothiazole Core Formation: Cyclization of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions yields the benzothiazole moiety .

-

Indole Substitution: Introducing the indole group at the N6 position via Ullmann coupling or nucleophilic aromatic substitution, often catalyzed by palladium or copper complexes.

-

Amide Bond Formation: Coupling the benzothiazole-indole intermediate with butanoic acid chloride using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium), which achieves yields up to 90% under optimized conditions .

Critical Reaction Parameters:

-

Temperature: 60–80°C for amide coupling to prevent side reactions.

-

Solvent System: Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction homogeneity .

-

Purification: Recrystallization from ethanol-water mixtures (1:1 v/v) or column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity .

Molecular Structure and Computational Insights

Density Functional Theory (DFT) calculations on analogous structures reveal:

-

Electron Density Distribution: The benzothiazole ring exhibits electron-deficient regions at the thiazole nitrogen, while the indole NH group acts as a hydrogen-bond donor .

-

Non-Covalent Interactions: Reduced Density Gradient (RDG) analysis identifies van der Waals forces and N–H···O hydrogen bonds stabilizing the molecule in aqueous environments .

Hypothetical Binding Mode:

Molecular docking simulations suggest that the indole NH forms hydrogen bonds with acetylcholinesterase (AChE) residues (e.g., Trp286), while the benzothiazole engages in π-π stacking with Phe295 . This dual interaction mimics the binding of donepezil, a known AChE inhibitor, supporting potential applications in Alzheimer’s disease .

Challenges and Future Directions

-

Synthetic Scalability: Optimizing catalyst systems (e.g., transitioning from HATU to cheaper alternatives like EDCI) could reduce production costs .

-

Target Selectivity: Computational mutagenesis studies are needed to assess off-target risks, particularly for kinase and cytochrome P450 enzymes.

-

In Vivo Validation: Preclinical models of neuroinflammation and cognitive decline (e.g., transgenic Alzheimer’s mice) are essential to confirm efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume